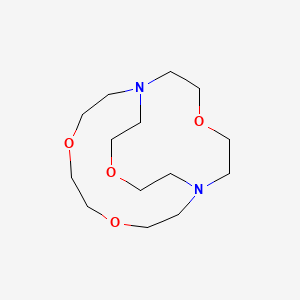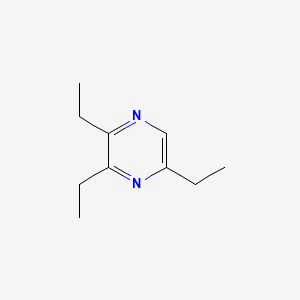![molecular formula C9H12N2O4S B1215366 (5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 107740-67-0](/img/structure/B1215366.png)
(5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-31608 involves the formation of a penem nucleus, which is a hybrid structure of penicillins and cephalosporins . The key steps include:
Formation of the Penem Nucleus: This involves the cyclization of a suitable precursor to form the bicyclic core structure.
Functional Group Modifications: Introduction of specific functional groups such as the aminomethyl and hydroxyethyl groups at designated positions on the penem nucleus.
Industrial Production Methods
Industrial production of CGP-31608 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Purification: Involves multiple steps including crystallization, filtration, and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
CGP-31608 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the antibacterial activity.
Substitution: Substitution reactions can introduce different substituents on the penem nucleus.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of CGP-31608 with modified antibacterial properties .
Scientific Research Applications
CGP-31608 has been extensively studied for its antibacterial properties. Its applications include:
Mechanism of Action
CGP-31608 exerts its antibacterial effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . The compound binds to these proteins, preventing the cross-linking of peptidoglycan chains, leading to cell lysis and death . Its stability against beta-lactamase enzymes further enhances its effectiveness against resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
Imipenem: Another penem antibiotic with broad-spectrum activity.
FCE 22101: A penem compound with similar antibacterial properties.
Faropenem: Known for its stability and effectiveness against resistant strains.
Uniqueness of CGP-31608
CGP-31608 is unique due to its balanced spectrum of activity, stability against beta-lactamase enzymes, and potent inhibition of multiple penicillin-binding proteins . These properties make it a valuable compound in the fight against resistant bacterial infections.
Properties
CAS No. |
107740-67-0 |
|---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
(5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-3(12)5-7(13)11-6(9(14)15)4(2-10)16-8(5)11/h3,5,8,12H,2,10H2,1H3,(H,14,15)/t3-,5+,8-/m1/s1 |
InChI Key |
RXCNILVLOHRALM-UWBRJAPDSA-N |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)CN)C(=O)O)O |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)CN)C(=O)O)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)CN)C(=O)O)O |
Key on ui other cas no. |
107740-67-0 |
Synonyms |
AMA-3176 CGP 31608 CGP 32879 CGP-31608 CGP-32879 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


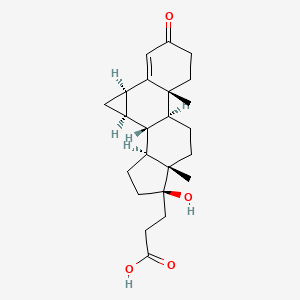

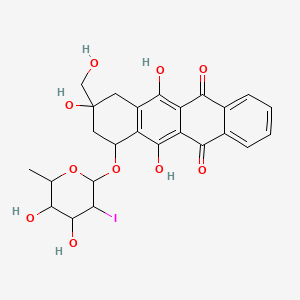

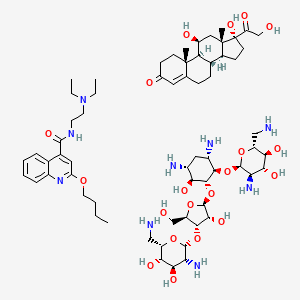
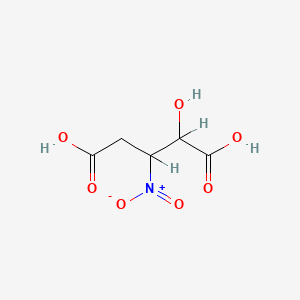
![[2-(2,6-Dimethylanilino)-2-oxoethyl]-diethyl-methylammonium](/img/structure/B1215292.png)
